(E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide
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Overview
Description
(E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the amide bond and the introduction of the hydroxypropyl and phenylprop-2-enamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amide derivatives with comparable structural features, such as:
- (E)-2-[(2,2-diphenylacetyl)amino]-N-(2-hydroxyethyl)-3-phenylprop-2-enamide
- (E)-2-[(2,2-diphenylacetyl)amino]-N-(4-hydroxybutyl)-3-phenylprop-2-enamide
Uniqueness
What sets (E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its hydroxypropyl group, for instance, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
(E)-2-[(2,2-diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c29-18-10-17-27-25(30)23(19-20-11-4-1-5-12-20)28-26(31)24(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,24,29H,10,17-18H2,(H,27,30)(H,28,31)/b23-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVDSBBIAUFPJ-FCDQGJHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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